![molecular formula C13H10Cl2N2O B3162102 3-Amino-N-(3,4-dichlorophenyl)benzamide CAS No. 875837-68-6](/img/structure/B3162102.png)
3-Amino-N-(3,4-dichlorophenyl)benzamide
Overview
Description
“3-Amino-N-(3,4-dichlorophenyl)benzamide” is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl2N2O and a molecular weight of 281.14 .
Synthesis Analysis
The synthesis of benzamide derivatives like “this compound” can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with an amino group at the 3-position and a dichlorophenyl group attached to the nitrogen of the amide group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, benzamide derivatives are known to be versatile in chemical reactions . They can participate in various reactions due to the presence of the amide functional group and the amino group.Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 281.14 .Scientific Research Applications
Anticonvulsant Properties
3-Amino-N-(3,4-dichlorophenyl)benzamide and its derivatives have been extensively studied for their anticonvulsant properties. Compounds like 4-amino-N-(2,6-dimethylphenyl)benzamide have shown effective anticonvulsant activity in various animal models, indicating their potential in treating seizures and related neurological disorders. For instance, these compounds have been evaluated against maximal electroshock-induced seizures, demonstrating significant potency and effectiveness in non-toxic doses. This suggests their potential therapeutic application in epilepsy treatment (Robertson et al., 1987), (Clark Cr, 1988).
Neuroprotective Effects
The neuroprotective effects of compounds like 3-amino benzamide, particularly as poly(adenosine diphosphate-ribose) polymerase inhibitors, have been highlighted in studies. These compounds have shown efficacy in preventing tissue damage and promoting antioxidant enzyme activity in experimental models, suggesting their potential role in managing conditions like caustic esophageal burns and possibly other inflammatory or degenerative diseases (Guven et al., 2008).
Potential Antipsychotic and Antidepressant Effects
The synthesis and evaluation of benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines have shown promise in inhibiting stereotypic behavior in rats, indicating potential neuroleptic or antipsychotic properties. The potency of these compounds in behavioral models suggests their application in treating psychiatric disorders like psychosis and depression (Iwanami et al., 1981), (Dableh et al., 2005).
Future Directions
properties
IUPAC Name |
3-amino-N-(3,4-dichlorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-5-4-10(7-12(11)15)17-13(18)8-2-1-3-9(16)6-8/h1-7H,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBFGOOGUMHKLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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